molecular formula C11H15NO3S B1271236 4-acetyl-N-propylbenzenesulfonamide CAS No. 620986-48-3

4-acetyl-N-propylbenzenesulfonamide

Cat. No.: B1271236
CAS No.: 620986-48-3
M. Wt: 241.31 g/mol
InChI Key: OIJSAULUVFXUGK-UHFFFAOYSA-N
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Description

4-acetyl-N-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

4-Acetyl-N-propylbenzenesulfonamide derivatives have been explored for their role in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Such inhibitors are potentially useful for treating diseases like Alzheimer's. For instance, specific derivatives displayed high selectivity against AChE, with some showing potent inhibitory activities (Soyer et al., 2016). Another study synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, which demonstrated significant acetylcholinesterase inhibitory activity, indicating potential therapeutic applications for Alzheimer’s disease (Abbasi et al., 2018).

Antimicrobial Activity

Sulfonamide derivatives, including those related to this compound, have shown potent therapeutic potential against various bacterial strains. Research in this area has led to the synthesis of novel compounds with significant antibacterial properties (Abbasi et al., 2016). Furthermore, certain N-substituted sulfonamides have been evaluated for their antimicrobial and antiproliferative activities, underlining their versatility as effective agents in this domain (El-Gilil, 2019).

Antioxidant and Anti-inflammatory Properties

Research has also delved into the antioxidant and anti-inflammatory potential of sulfonamide derivatives. For example, the evaluation of certain derivatives showed promising results in inhibitory effects against oxidative stress and inflammation, which could be beneficial in managing conditions linked to oxidative damage and inflammation (Mphahlele et al., 2021). Another study synthesized amino derivatives bound to the carboxyl group of mefenamic acid, a known anti-inflammatory drug, highlighting the potential of these compounds as anti-inflammatory agents (Mahdi, 2017).

Anticancer Activity

Sulfonamide derivatives have been synthesized and evaluated for their anticancer properties. Novel series of these compounds showed higher in-vitro anticancer activity compared to standard drugs, indicating their potential as therapeutic agents for cancer treatment (Ghorab et al., 2015).

Properties

IUPAC Name

4-acetyl-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-3-8-12-16(14,15)11-6-4-10(5-7-11)9(2)13/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJSAULUVFXUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366408
Record name 4-acetyl-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620986-48-3
Record name 4-acetyl-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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